molecular formula C25H20FNO3 B2955484 3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866588-31-0

3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2955484
CAS No.: 866588-31-0
M. Wt: 401.437
InChI Key: WOBRGKGUFCDBME-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a high-purity, synthetic organic compound intended for non-human research applications exclusively. This complex molecule belongs to a class of substituted 1,4-dihydroquinolin-4-ones, which are subjects of significant interest in medicinal chemistry and drug discovery due to their diverse biological potential. Compounds with this structural scaffold are frequently investigated for their activity against various diseases, including cancer, and for their role in modulating biological pathways such as chemokine function . The molecular structure integrates key functional groups, including a 4-fluorobenzoyl moiety and a methoxy-substituted quinoline core, which are known to influence the molecule's lipophilicity, binding affinity, and overall bioactivity. In research settings, this compound serves as a valuable chemical tool for exploring enzyme inhibition, cellular signaling processes, and for in vitro screening against specific therapeutic targets. The presence of the dihydroquinolin-4-one core is a common feature in molecules studied for their inhibitory effects on cell proliferation, making them relevant for oncology research . Handling should be performed by qualified laboratory personnel only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-4-3-5-17(12-16)14-27-15-22(24(28)18-6-8-19(26)9-7-18)25(29)21-13-20(30-2)10-11-23(21)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBRGKGUFCDBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methylphenylmethyl Group: The final step involves the alkylation of the quinolinone core with a 3-methylbenzyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Higher oxidation state quinolinone derivatives.

    Reduction: Reduced quinolinone derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and its quinolinone core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-(4-fluorobenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of the dihydroquinoline class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H20FNO2C_{20}H_{20}FNO_2, with a molecular weight of approximately 325.38 g/mol. The presence of a fluorobenzoyl group and a methoxy group contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds in the dihydroquinoline class can inhibit cancer cell proliferation. The introduction of fluorine in the benzoyl moiety enhances its potency against certain cancer types.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways related to cell survival and apoptosis, leading to reduced tumor growth.
  • Interaction with Receptors : The structure suggests possible interactions with various receptors, including those involved in pain and inflammation.

Antitumor Activity

A study published in 2017 evaluated the antitumor effects of similar dihydroquinoline derivatives. Results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction . Although specific data for the target compound is limited, similar structures have shown promising results.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of dihydroquinolines were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzoyl group could enhance antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against bacterial strains
Anti-inflammatoryModulates inflammatory pathwaysPreliminary studies

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